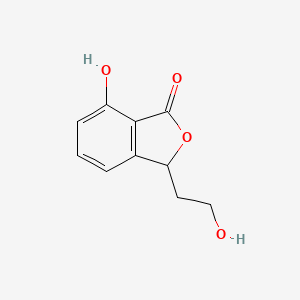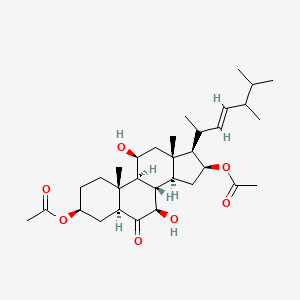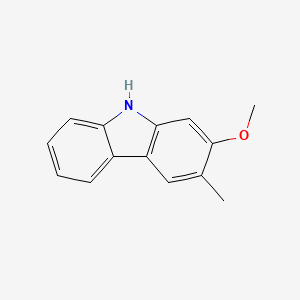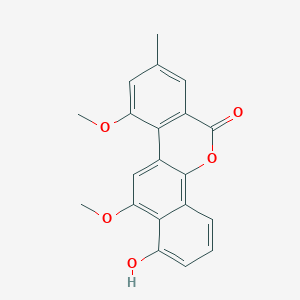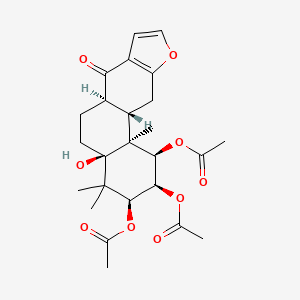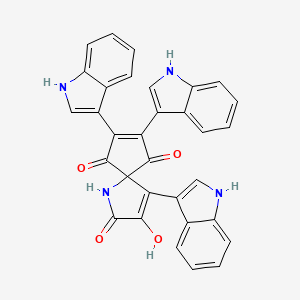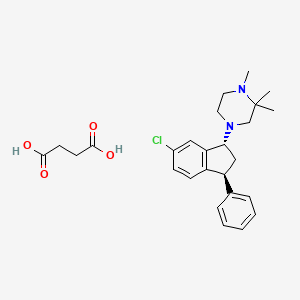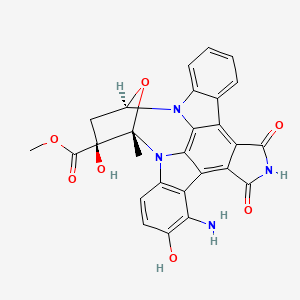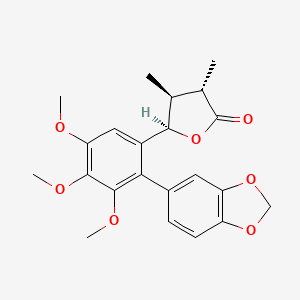
Chloriolide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloriolide is a natural product found in Chaetosphaeria vermicularioides, Chloridium virescens var. chlamydosporum, and Chloridium virescens with data available.
Applications De Recherche Scientifique
Chloriolide Synthesis and Applications
- Synthesis of this compound : this compound, a metabolite from Chloridium virescens, has been synthesized in a 16-step process starting from cellulose, showcasing the compound's derivation and potential for further biochemical investigation. This synthesis, using a ring-closing Wittig olefination, is notable for being the first of its kind for a macrolide, demonstrating a novel approach in organic chemistry and potential applications in pharmacology. Intriguingly, this synthesized this compound exhibited moderate cytotoxicity against cancer cells, though it lacked antimicrobial activity against Staphylococcus aureus (Ostermeier & Schobert, 2014).
Chlorophyll Fluorescence Research
- Chlorophyll Fluorescence Techniques : Chlorophyll fluorescence analysis, while not directly linked to this compound, is a critical technique in plant physiology and ecophysiology. It offers valuable insights into the functioning and organization of photosynthesis, which may indirectly relate to studies involving this compound in plant-based systems. The technique's utility in understanding photosynthetic mechanisms and responses to environmental changes underlines its potential relevance in broader biological research, including studies on compounds like this compound (Maxwell & Johnson, 2000).
Propriétés
Formule moléculaire |
C12H18O4 |
|---|---|
Poids moléculaire |
226.27 g/mol |
Nom IUPAC |
(3E,5S,6Z,8R,12S)-5,8-dihydroxy-12-methyl-1-oxacyclododeca-3,6-dien-2-one |
InChI |
InChI=1S/C12H18O4/c1-9-3-2-4-10(13)5-6-11(14)7-8-12(15)16-9/h5-11,13-14H,2-4H2,1H3/b6-5-,8-7+/t9-,10+,11-/m0/s1 |
Clé InChI |
HUZUQWCSNJQLCI-SQQMHITHSA-N |
SMILES isomérique |
C[C@H]1CCC[C@H](/C=C\[C@@H](/C=C/C(=O)O1)O)O |
SMILES |
CC1CCCC(C=CC(C=CC(=O)O1)O)O |
SMILES canonique |
CC1CCCC(C=CC(C=CC(=O)O1)O)O |
Synonymes |
chloriolide |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



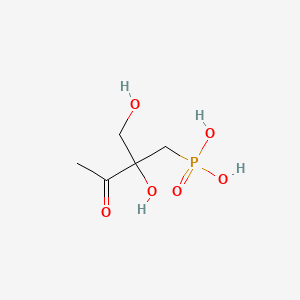
![Calix[4]furan](/img/structure/B1250623.png)
